
Methyl 3-(2-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives can involve various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Luminescent Properties and Photo-induced Electron Transfer
The study of luminescent properties and photo-induced electron transfer in compounds is significant in the development of new materials for optical applications, including sensors and imaging agents. Piperazine-substituted compounds have been shown to exhibit interesting luminescent properties, which could be relevant to the chemical compound . The fluorescence of such compounds can be quenched by photo-induced electron transfer (PET) processes, making them potential candidates for pH probes and other sensing applications (Gan et al., 2003).
Antibacterial Activities
The compound's structural similarity to known antibacterial agents suggests potential applications in developing new antimicrobials. Studies on quinolones and fluoroquinolones, for example, have demonstrated significant antibacterial efficacy against a range of pathogens. These findings highlight the potential of such compounds in addressing drug-resistant bacterial infections and contributing to the discovery of new antibiotics (Chu et al., 1991).
Synthesis of Novel Drug Compounds
The synthesis of novel drug compounds is another crucial application area. Compounds with the structural features similar to the one have been explored for their potential in treating various conditions, including cancer and infectious diseases. For instance, quinazolinone derivatives have shown promise as antitumor agents, indicating the potential of the compound for cancer research and therapy (Cao et al., 2005).
Mécanisme D'action
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting the function of ENTs . This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various biochemical processes, including DNA replication, RNA transcription, and signal transduction .
Pharmacokinetics
Given its irreversible inhibition of ents , it can be inferred that the compound may have a long duration of action
Result of Action
The compound’s action results in the inhibition of ENTs, disrupting nucleotide synthesis and the regulation of adenosine function . This can lead to changes in cellular processes that rely on these biochemical pathways .
Orientations Futures
Propriétés
Numéro CAS |
1114626-83-3 |
|---|---|
Formule moléculaire |
C25H28FN5O4S |
Poids moléculaire |
513.59 |
Nom IUPAC |
methyl 3-[2-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28FN5O4S/c1-35-24(34)17-7-8-18-20(15-17)28-25(36)31(23(18)33)16-22(32)27-9-4-10-29-11-13-30(14-12-29)21-6-3-2-5-19(21)26/h2-3,5-8,15H,4,9-14,16H2,1H3,(H,27,32)(H,28,36) |
Clé InChI |
FKWVHYMTOQNVOS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



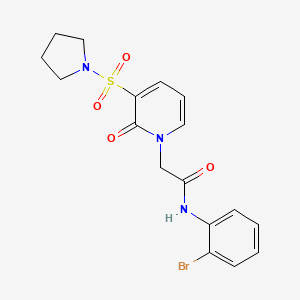

![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)
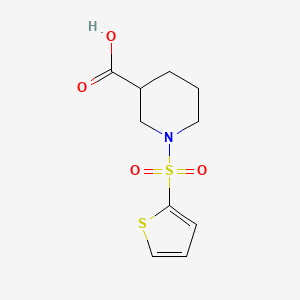
![3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879870.png)
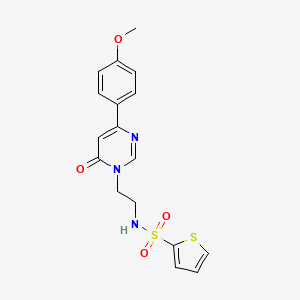
![3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879875.png)
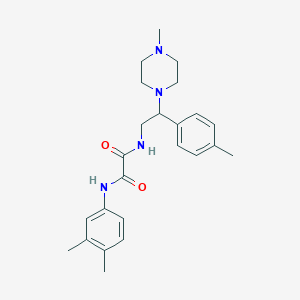
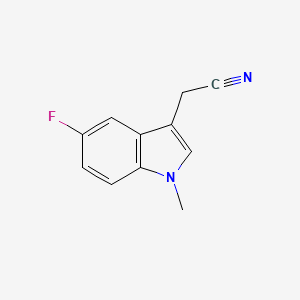
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2879881.png)